molecular formula C12H16ClNS B14551796 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride CAS No. 61982-19-2

4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride

Cat. No.: B14551796
CAS No.: 61982-19-2
M. Wt: 241.78 g/mol
InChI Key: SHGCPHBWLSSLOE-UHFFFAOYSA-N
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Description

4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. One efficient method involves the use of 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate in the presence of copper(I) iodide (CuI) as a catalyst . Microwave irradiation can also be employed to promote this coupling reaction, resulting in moderate yields .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation and CuI catalysis are common techniques employed to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Scientific Research Applications

4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, leading to its biological activities . For example, it can inhibit enzymes or interact with receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride include:

Uniqueness

What sets this compound apart is its unique substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.

Properties

CAS No.

61982-19-2

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C12H15NS.ClH/c1-4-11-13-12(2,3)9-7-5-6-8-10(9)14-11;/h5-8H,4H2,1-3H3;1H

InChI Key

SHGCPHBWLSSLOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C2=CC=CC=C2S1)(C)C.Cl

Origin of Product

United States

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